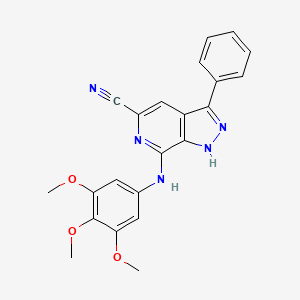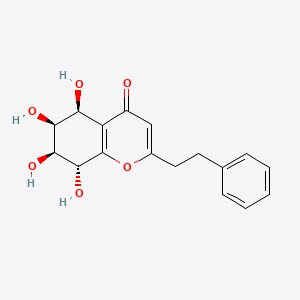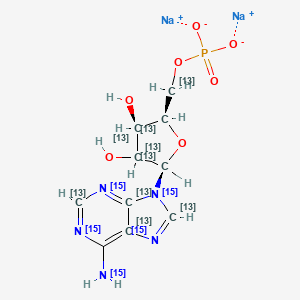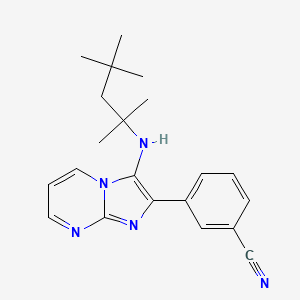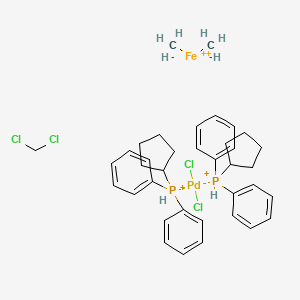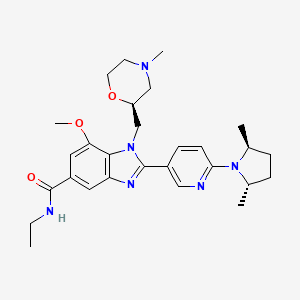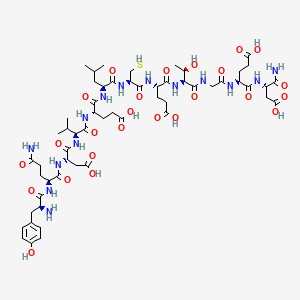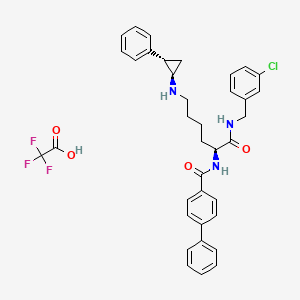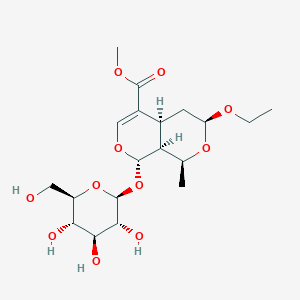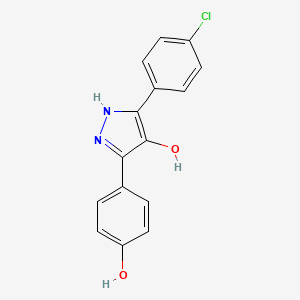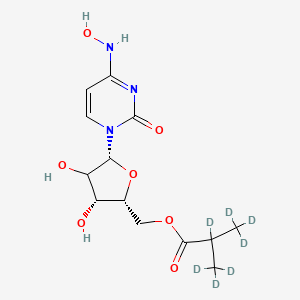
Molnupiravir-d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molnupiravir-d7 is a deuterated analog of molnupiravir, an antiviral medication that inhibits the replication of certain RNA viruses, including SARS-CoV-2. This compound is used primarily in research to study the pharmacokinetics and metabolic pathways of molnupiravir due to the presence of deuterium, which can provide more detailed insights into the drug’s behavior in the body .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Molnupiravir-d7 can be synthesized using a one-pot process from cytidine. The synthesis involves the selective protection of the 2’,3’-dihydroxyls and amino groups of cytidine, followed by isobutyrylation at the 5’-hydroxyl position. The deprotection and hydroxyamination steps are then carried out in a single step under mild conditions, resulting in high-purity molnupiravir .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow technology to improve yield and purity. The final product is obtained through crystallization, achieving a purity of up to 99.7% .
Análisis De Reacciones Químicas
Types of Reactions
Molnupiravir-d7 undergoes various chemical reactions, including:
Oxidation: Involves the conversion of hydroxyl groups to carbonyl groups.
Reduction: Involves the addition of hydrogen to double bonds or carbonyl groups.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carbonyl-containing derivatives, while reduction can yield alcohols or alkanes .
Aplicaciones Científicas De Investigación
Molnupiravir-d7 has a wide range of scientific research applications, including:
Chemistry: Used to study the chemical properties and reactivity of molnupiravir.
Biology: Used to investigate the metabolic pathways and pharmacokinetics of molnupiravir in biological systems.
Medicine: Used in preclinical and clinical studies to understand the drug’s efficacy and safety profile.
Industry: Used in the development of antiviral therapies and in the production of high-purity molnupiravir for pharmaceutical use .
Mecanismo De Acción
Molnupiravir-d7, like molnupiravir, is a prodrug of the ribonucleoside analog N-hydroxycytidine (NHC). Once inside the body, it is metabolized to NHC, which is then phosphorylated to NHC-triphosphate (NHC-TP). NHC-TP acts as a competitive substrate for viral RNA-dependent RNA polymerase (RdRp), leading to the incorporation of errors in the viral genome and rendering the virus replication-incompetent .
Comparación Con Compuestos Similares
Similar Compounds
Nirmatrelvir/Ritonavir: Another antiviral combination used to treat COVID-19.
Remdesivir: An antiviral drug used to treat COVID-19 and other RNA virus infections.
Favipiravir: An antiviral drug used to treat influenza and COVID-19.
Uniqueness
Compared to other antiviral drugs, molnupiravir-d7 provides a higher barrier to the development of viral resistance and has shown efficacy against a broader range of RNA viruses .
Propiedades
Fórmula molecular |
C13H19N3O7 |
|---|---|
Peso molecular |
336.35 g/mol |
Nombre IUPAC |
[(2R,3R,5R)-3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl 2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoate |
InChI |
InChI=1S/C13H19N3O7/c1-6(2)12(19)22-5-7-9(17)10(18)11(23-7)16-4-3-8(15-21)14-13(16)20/h3-4,6-7,9-11,17-18,21H,5H2,1-2H3,(H,14,15,20)/t7-,9+,10?,11-/m1/s1/i1D3,2D3,6D |
Clave InChI |
HTNPEHXGEKVIHG-MBRGINTQSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])(C(=O)OC[C@@H]1[C@@H](C([C@@H](O1)N2C=CC(=NC2=O)NO)O)O)C([2H])([2H])[2H] |
SMILES canónico |
CC(C)C(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)NO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


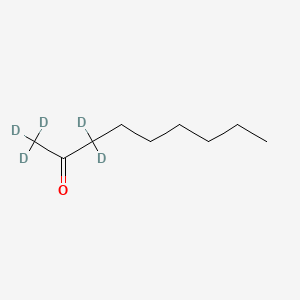
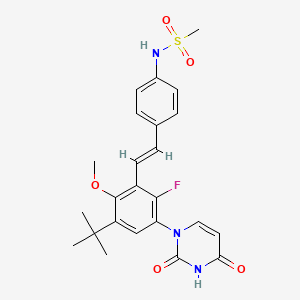
![(2R,4S,5R)-5-(6-aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-(2-methoxyethoxy)oxolan-3-ol](/img/structure/B15138859.png)
